2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile
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Overview
Description
2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile is an organic compound with the molecular formula C4HClF3NO. It is a colorless to pale yellow liquid with a distinctive odor. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile involves the reaction of trifluoroacetyl chloride with malononitrile. The reaction is typically carried out under cold conditions to control the exothermic nature of the reaction. The steps are as follows:
- Slowly add trifluoroacetyl chloride to a stirred solution of malononitrile under cooling.
- Continue stirring for several hours to ensure the reaction goes to completion.
- Purify the product through distillation and crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to manage the heat and improve yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The nitrile group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Nucleophilic substitution: Corresponding amines or thiols.
Reduction: 2-Chloro-4,4,4-trifluoro-3-hydroxybutanenitrile.
Oxidation: 2-Chloro-4,4,4-trifluoro-3-oxobutanoic acid.
Scientific Research Applications
2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile is widely used in scientific research due to its unique chemical properties. Some applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and high-performance polymers
Mechanism of Action
The mechanism of action of 2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to form strong interactions with enzymes and receptors, making it a potent inhibitor in biochemical pathways. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-oxobutanenitrile: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-4,4,4-trifluoro-3-oxobutanoic acid: Contains a carboxylic acid group instead of a nitrile group, altering its reactivity and applications.
Uniqueness
2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile is unique due to the presence of both a chlorine atom and a trifluoromethyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and industrial applications .
Properties
IUPAC Name |
2-chloro-4,4,4-trifluoro-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF3NO/c5-2(1-9)3(10)4(6,7)8/h2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKWRIPDYPLPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30773533 |
Source
|
Record name | 2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30773533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192208-84-7 |
Source
|
Record name | 2-Chloro-4,4,4-trifluoro-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30773533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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